Methyl alpha-cyanocinnamate
Overview
Description
Methyl alpha-cyanocinnamate is an organic compound with the molecular formula C11H9NO2. It is a derivative of cinnamic acid, where the alpha position is substituted with a cyano group and the carboxylic acid is esterified with a methyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl alpha-cyanocinnamate can be synthesized through several methods. One common synthetic route involves the Knoevenagel condensation reaction between benzaldehyde and malononitrile in the presence of a base, followed by esterification with methanol . The reaction conditions typically include:
Base: Piperidine or pyridine
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Knoevenagel condensation reactions, followed by purification through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl alpha-cyanocinnamate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Methyl alpha-cyanobenzoate.
Reduction: Methyl alpha-aminocinnamate.
Substitution: Methyl alpha-methoxycinnamate.
Scientific Research Applications
Methyl alpha-cyanocinnamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl alpha-cyanocinnamate involves its interaction with biological molecules. For instance, it has been shown to interact with the ergosterol present in fungal cell membranes, disrupting their integrity and leading to antifungal effects . Additionally, it can interact with bacterial cell walls, exhibiting antibacterial properties .
Comparison with Similar Compounds
Methyl alpha-cyanocinnamate can be compared with other cinnamate derivatives, such as:
Methyl cinnamate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Ethyl cinnamate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 4-hydroxycinnamate: Contains a hydroxyl group at the para position, providing different reactivity and biological activity.
This compound is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl (E)-2-cyano-3-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNFLJOWTRDNCX-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC=C1)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-84-9 | |
Record name | Cinnamic acid, alpha-cyano-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL ALPHA-CYANOCINNAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl 2-cyano-3-phenylacrylate interact with biological systems, leading to the observed increase in thioether excretion?
A: While the exact mechanism of interaction isn't fully elucidated in the provided research, the studies suggest that Methyl 2-cyano-3-phenylacrylate undergoes metabolic transformations leading to increased thioether excretion in rats. [, ] This likely occurs through a pathway involving hydrolysis to 2-cyano-3-phenylacrylic acid (CPA). [] Both CPA and Methyl 2-cyano-3-phenylacrylate can conjugate with cysteine, N-acetylcysteine, and glutathione, potentially forming unstable thioether adducts, which are then excreted. [, ] Further research is needed to confirm the precise mechanisms and identify the specific thioether compounds formed.
Q2: Does inhibiting carboxylesterase activity affect the metabolism of Methyl 2-cyano-3-phenylacrylate?
A: Yes, administering tri-ortho tolyl phosphate, a carboxylesterase inhibitor, to rats prior to Methyl 2-cyano-3-phenylacrylate injection resulted in increased urinary excretion of SCN- (thiocyanate) but not thioethers. [] This suggests that carboxylesterases play a role in the metabolic pathway leading to thioether formation, possibly through the hydrolysis of Methyl 2-cyano-3-phenylacrylate to CPA. [] The increase in SCN- excretion may indicate an alternative metabolic pathway becomes more prominent when carboxylesterase activity is inhibited.
Q3: Why were researchers unable to isolate the proposed thioether adducts formed during Methyl 2-cyano-3-phenylacrylate metabolism?
A: The studies indicate that the thioether compounds potentially formed from the reaction of Methyl 2-cyano-3-phenylacrylate or its metabolite, CPA, with N-acetylcysteine are likely very unstable. [] This instability hindered the researchers' ability to isolate and characterize these adducts. [] Further investigation into the stability and degradation pathways of these potential thioether adducts is needed for complete characterization.
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